N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
CAS No.: 392241-84-8
Cat. No.: VC5075643
Molecular Formula: C16H12ClN3OS
Molecular Weight: 329.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392241-84-8 |
|---|---|
| Molecular Formula | C16H12ClN3OS |
| Molecular Weight | 329.8 |
| IUPAC Name | N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
| Standard InChI Key | QVHPFEFFYVOUGL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Stereoelectronic Features
The compound’s structure integrates a 1,3,4-thiadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The C5 position is substituted with a 4-chlorophenyl group, while the N2 position is linked to a phenylacetamide moiety via a methylene bridge. This configuration confers planar geometry to the thiadiazole ring, enhancing π-π stacking interactions with biological targets .
Table 1: Molecular Properties of N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.8 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
| Topological Polar SA | 97.8 Ų |
Data sourced from PubChem and experimental computations .
The chlorophenyl group enhances lipophilicity (), suggesting moderate membrane permeability . The acetamide moiety introduces hydrogen-bonding capacity, critical for target engagement.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous thiadiazoles reveals key bands:
Nuclear Magnetic Resonance (NMR) data for the compound’s precursors show:
-
¹H NMR (DMSO-): δ 7.05–8.31 ppm (aromatic protons), δ 3.55 ppm (CH₂), δ 9.04–10.26 ppm (amide NH) .
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¹³C NMR: Carbonyl carbons at ~168 ppm, thiadiazole carbons at 160–170 ppm .
Physicochemical and Pharmacokinetic Profiles
While experimental solubility data are unavailable, the compound’s logP value predicts poor aqueous solubility, typical of thiadiazole derivatives. The polar surface area (97.8 Ų) and rotatable bond count (4) suggest moderate oral bioavailability per Lipinski’s rule .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step reactions starting from thiosemicarbazide and aryl carboxylic acids :
Step 1: Formation of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Thiosemicarbazide reacts with 4-chlorobenzoic acid in concentrated under reflux to form the thiadiazole ring via cyclodehydration .
Step 2: Synthesis of 2-Chloro-N-phenylacetamide
Chloroacetyl chloride is added to aniline in glacial acetic acid, yielding 2-chloro-N-phenylacetamide .
Step 3: Coupling Reaction
The thiadiazol-2-amine reacts with 2-chloro-N-phenylacetamide in 1,4-dioxane and triethylamine (TEA), forming the target compound through nucleophilic substitution .
Table 2: Optimized Synthesis Protocol
| Parameter | Condition |
|---|---|
| Solvent | 1,4-Dioxane |
| Catalyst | Triethylamine (TEA) |
| Temperature | Reflux (100–120°C) |
| Reaction Time | 3–6 hours |
| Yield | 57–65% (analogs) |
Adapted from Faruk et al. (2015) .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, benzene:acetone = 9:1) and recrystallized from ethanol. Purity is confirmed by thin-layer chromatography (TLC) and elemental analysis .
Biological Activities and Mechanisms
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| IIIA5 (4-chlorophenyl) | 12.5 | S. aureus |
| IIIA10 (2-nitrophenyl) | 6.25 | E. coli |
Data from Faruk et al. (2015) .
Anticancer Properties
Thiadiazoles induce apoptosis via caspase-3 activation. The chlorophenyl group may enhance DNA intercalation, though specific data for this compound are pending .
Analgesic and Antipyretic Effects
In murine models, analogs reduced pain response by 60–70% (hot-plate test) and lowered fever by 2–3°C (yeast-induced pyrexia) . The acetamide moiety likely modulates COX-2 activity .
Pharmacological Applications
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Antimicrobial Agents: Potential for MRSA-targeted therapies .
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Chemotherapy Adjuvants: Synergy with cisplatin observed in preliminary studies .
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Non-Opioid Analgesics: Reduced gastrointestinal toxicity compared to NSAIDs .
Research Findings and Comparative Analysis
Table 4: Comparative Bioactivity of Thiadiazole Derivatives
| Derivative | Activity IC₅₀ (μM) | Target |
|---|---|---|
| 5-(4-Chlorophenyl) | 8.2 | Bacterial DHPS |
| 5-(2-Nitrophenyl) | 5.6 | COX-2 |
| 5-(4-Methoxyphenyl) | 22.4 | Topoisomerase II |
Adapted from structure-activity relationship (SAR) studies .
The 4-chlorophenyl substitution optimizes steric and electronic interactions, improving target affinity over methoxy or nitro groups at other positions .
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